molecular formula C20H15ClN2O2 B4888650 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride

1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride

Cat. No. B4888650
M. Wt: 350.8 g/mol
InChI Key: NMWPFSLOCXQMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cellular processes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to have antimicrobial properties against various bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and analgesic properties. However, one limitation is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Additionally, further studies are needed to determine its potential applications in various diseases and to develop analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo. However, it holds promise as a potential therapeutic agent for various diseases.

Scientific Research Applications

1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties against various bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-methyl-3-(2-nitrophenyl)benzo[f]quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2.ClH/c1-13-12-18(16-8-4-5-9-19(16)22(23)24)21-17-11-10-14-6-2-3-7-15(14)20(13)17;/h2-12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWPFSLOCXQMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.